molecular formula C16H21NO4 B10828027 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate

5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate

Cat. No.: B10828027
M. Wt: 291.34 g/mol
InChI Key: PTVDTLVLQXSSEC-GXTWGEPZSA-N
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Description

5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate is a synthetic organic compound known for its potent biological activities. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by its unique structural features, including a phenylpentyl group and a carbamate linkage. This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate typically involves multiple steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable precursor, such as a halohydrin or an epoxide, under basic conditions.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the oxetane intermediate with an isocyanate or a carbamoyl chloride in the presence of a base.

    Attachment of the Phenylpentyl Group: The phenylpentyl group is attached via a nucleophilic substitution reaction, where a phenylpentyl halide reacts with the oxetane-carbamate intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpentyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxetane ring or the carbamate group, potentially yielding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpentyl ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in modulating enzyme activity and interacting with specific biological targets. It is studied for its potential to inhibit certain enzymes, which could lead to the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, particularly in pain management and anti-inflammatory treatments. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity and biological activity make it valuable for various applications.

Mechanism of Action

The mechanism of action of 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamide: Another oxetane derivative with similar structural features.

    5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate: A closely related compound with slight variations in the substituents.

Uniqueness

This compound is unique due to its specific combination of a phenylpentyl group and an oxetane-carbamate structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVDTLVLQXSSEC-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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